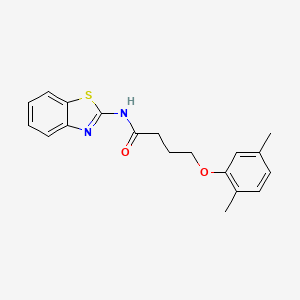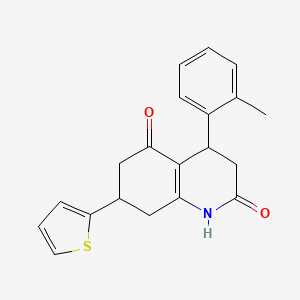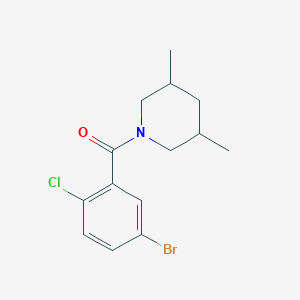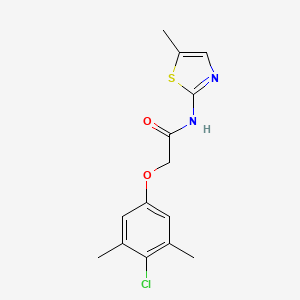![molecular formula C11H22N2O B4706189 N-[3-(4-methyl-1-piperidinyl)propyl]acetamide](/img/structure/B4706189.png)
N-[3-(4-methyl-1-piperidinyl)propyl]acetamide
説明
N-[3-(4-methyl-1-piperidinyl)propyl]acetamide, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPAC is a synthetic compound that belongs to the family of piperidine derivatives and is known to possess a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of MPAC involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. MPAC acts as an agonist of the sigma-1 receptor, which leads to the activation of various signaling pathways that are involved in neuroprotection, neuroplasticity, and cognitive function.
Biochemical and Physiological Effects:
MPAC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are known to promote neuroprotection and neuroplasticity. MPAC has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
MPAC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has been extensively studied for its potential applications in the field of neuroscience, and its mechanism of action is well understood. However, there are also some limitations to the use of MPAC in lab experiments. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. It is also a potent modulator of the sigma-1 receptor, which is involved in a variety of physiological and pathological processes, and its effects on other cellular processes are not yet fully understood.
将来の方向性
There are several future directions for the study of MPAC. One potential direction is the development of more potent and selective sigma-1 receptor agonists that can be used for the treatment of neurodegenerative diseases. Another potential direction is the study of the long-term effects of MPAC on the brain, including its effects on neuroplasticity and cognitive function. Additionally, the development of new animal models for the study of MPAC could provide valuable insights into its mechanism of action and potential therapeutic applications. Finally, the study of the effects of MPAC on other cellular processes could provide new insights into its potential applications in the field of neuroscience.
科学的研究の応用
MPAC has been extensively studied for its potential applications in the field of neuroscience. It is known to act as a potent modulator of the sigma-1 receptor, which is a protein that plays a crucial role in a variety of physiological and pathological processes. MPAC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to enhance cognitive function and memory in animal models.
特性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-4-8-13(9-5-10)7-3-6-12-11(2)14/h10H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETWNZTWKBWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4706125.png)
![3-bromo-N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706127.png)



![3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4706165.png)
![3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4706167.png)



![3-{3-oxo-3-[4-(3-phenylpropanoyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B4706205.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4706212.png)